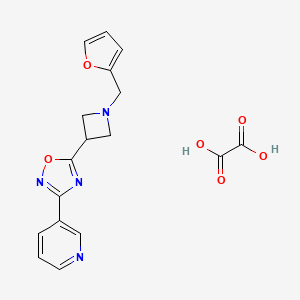
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of furan, azetidine, pyridine, and oxadiazole rings within a single molecule provides a rich platform for exploring diverse chemical reactivities and biological activities.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Drug Development: The compound’s heterocyclic structure is of interest for the development of new pharmaceuticals, particularly as potential antimicrobial or anticancer agents.
Medicine
Therapeutics: Research is ongoing into its potential use in treating various diseases due to its ability to interact with biological targets.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic synthesis:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the azetidine derivative.
Construction of the 1,2,4-Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Coupling with Pyridine: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The azetidine ring can be reduced to form saturated azetidines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Cyclization Conditions: Acidic or basic conditions, often involving catalysts like palladium or copper.
Major Products
Oxidation Products: Furanones, carboxylic acids.
Reduction Products: Saturated azetidines.
Substitution Products: Various substituted pyridines.
Cyclization Products: Complex polycyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The furan and pyridine rings can participate in π-π stacking interactions, while the azetidine and oxadiazole rings can form hydrogen bonds with amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-triazole
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-thiadiazole
- 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the oxadiazole ring in 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate distinguishes it from other similar compounds. This ring imparts unique electronic properties and reactivity patterns, making it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Propiedades
IUPAC Name |
5-[1-(furan-2-ylmethyl)azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2.C2H2O4/c1-3-11(7-16-5-1)14-17-15(21-18-14)12-8-19(9-12)10-13-4-2-6-20-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPTZFGAMINRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CO2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
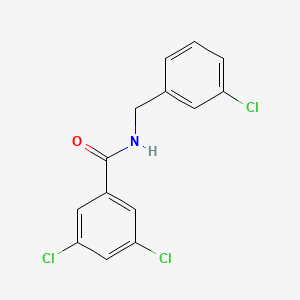
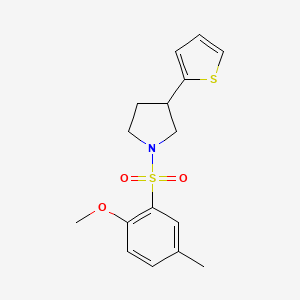
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)
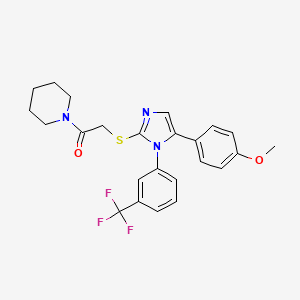
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2982947.png)
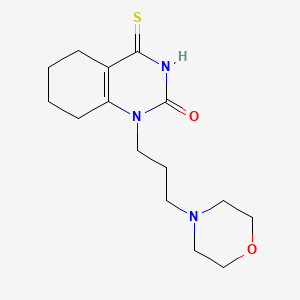
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)
![ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2982955.png)
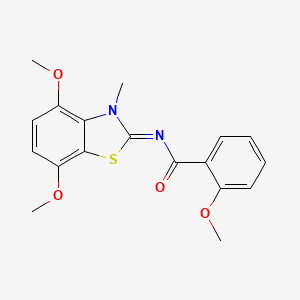
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2982957.png)
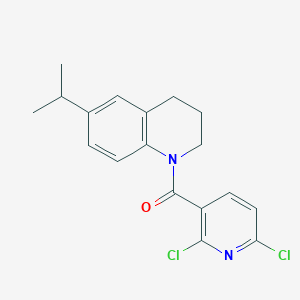
![tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2982959.png)
